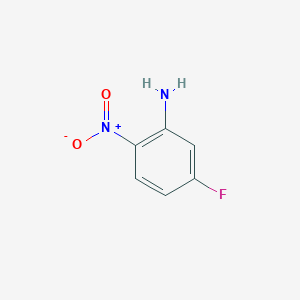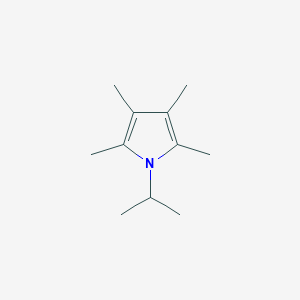
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4,5-Tetramethyl-1-isopropyl-1H-pyrrole, also known as 'TMIH,' is a heterocyclic organic compound with a pyrrole ring structure. It is a colorless, non-toxic, and odorless liquid that has gained significant attention in the scientific community due to its unique properties and potential applications.
Mécanisme D'action
TMIH has a unique mechanism of action that involves the activation of the GABA(A) receptor, which is responsible for inhibiting the central nervous system. It has been shown to have anxiolytic and sedative effects in animal studies, making it a potential candidate for the treatment of anxiety and sleep disorders.
Biochemical and Physiological Effects:
TMIH has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the inhibition of cell proliferation, and the induction of apoptosis. It has also been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases, including cancer and neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMIH in lab experiments is its high degree of purity, which makes it an ideal candidate for the synthesis of various organic compounds. However, due to its unique properties, TMIH can be challenging to handle and requires specialized equipment and techniques.
Orientations Futures
There are numerous potential future directions for the study of TMIH, including its potential applications in drug discovery and development, material science, and biochemistry. Further research is needed to fully understand the mechanisms of action of TMIH and its potential applications in various fields.
Méthodes De Synthèse
TMIH can be synthesized through various methods, including the reaction of tetramethylpyrrole with isopropylmagnesium bromide or isopropyl lithium. The reaction yields TMIH with a high degree of purity and can be further purified through distillation.
Applications De Recherche Scientifique
TMIH has been extensively studied for its potential applications in various fields, including material science, organic synthesis, and biochemistry. It has been used as a building block for the synthesis of various organic compounds, including polymers, pharmaceuticals, and agrochemicals.
Propriétés
Numéro CAS |
115695-70-0 |
|---|---|
Formule moléculaire |
C11H19N |
Poids moléculaire |
165.27 g/mol |
Nom IUPAC |
2,3,4,5-tetramethyl-1-propan-2-ylpyrrole |
InChI |
InChI=1S/C11H19N/c1-7(2)12-10(5)8(3)9(4)11(12)6/h7H,1-6H3 |
Clé InChI |
VPIRGKXUPXGFDG-UHFFFAOYSA-N |
SMILES |
CC1=C(N(C(=C1C)C)C(C)C)C |
SMILES canonique |
CC1=C(N(C(=C1C)C)C(C)C)C |
Synonymes |
1H-Pyrrole,2,3,4,5-tetramethyl-1-(1-methylethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



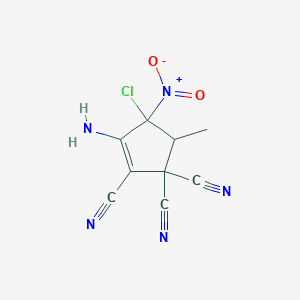
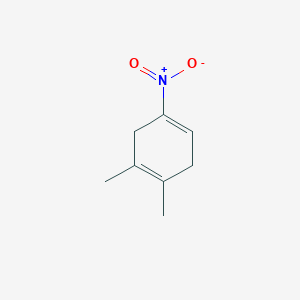
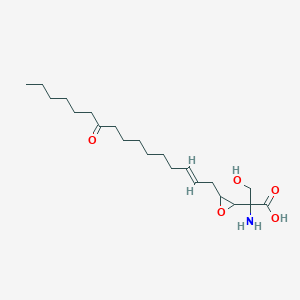
![2-[(E)-2-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)prop-1-enyl]benzoic acid](/img/structure/B53348.png)

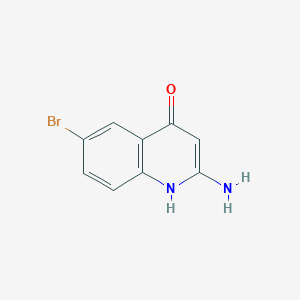
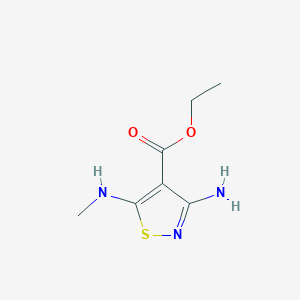
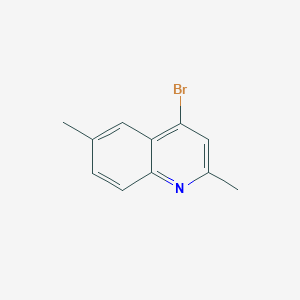

![(2-Aminothiazol-4-yl)[(Z)-methoxyimino]acetic acid sodium salt](/img/structure/B53369.png)



